molecular formula C15H15FN2O6S B2732678 2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid CAS No. 1705065-54-8

2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid

Cat. No. B2732678
CAS RN: 1705065-54-8
M. Wt: 370.35
InChI Key: UMFWLYQBZJJWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry as antibacterial, antifungal, and antitumor agents. Compound A has shown promising results in various preclinical studies, making it a potential candidate for further drug development.

Scientific Research Applications

1. Hypoglycemic Benzoic Acid Derivatives

  • Research Application : Studies on hypoglycemic benzoic acid derivatives reveal insights into their structure-activity relationships and potential therapeutic uses for type 2 diabetes. One notable compound, repaglinide, derived from similar benzoic acid compounds, showed significant hypoglycemic activity (Grell et al., 1998).

2. Electrochemical Oxidation in Fluorosulfuric Acid

  • Research Application : The anodic behavior of substituted benzoic acids, including fluorobenzoic acids, was explored through voltammetric investigations in fluorosulfuric acid. These studies contribute to the understanding of electrochemical reactions involving aromatic carboxylic acids (Rudenko et al., 1983).

3. Antibacterial Activity of Pyridonecarboxylic Acids

  • Research Application : Pyridonecarboxylic acids, related to the given compound, have been synthesized and evaluated for their antibacterial activity. Such compounds exhibit promising biological activities, warranting further investigation for potential medical applications (Egawa et al., 1984).

4. Acid-Pyridine Heterosynthon in Cocrystals

  • Research Application : In the field of crystallography, the acid-pyridine heterosynthon, a molecular module similar to the structure of the given compound, has been used to explore the structural landscape of benzoic acid and isonicotinamide cocrystals (Dubey & Desiraju, 2014).

5. Synthesis of Ketones from Carboxylic Acids

  • Research Application : A new reagent, 2-(trifluoromethylsulfonyloxy)pyridine, was used to intermolecularly dehydrate benzoic acid and aromatic hydrocarbons to synthesize corresponding benzophenones, showcasing advanced methodologies in organic synthesis (Keumi et al., 1988).

6. Antitumor Applications of Sulfonamide Derivatives

  • Research Application : Research on sulfonamide derivatives, closely related to the structure of the compound , has shown potential in the development of antitumor agents with low toxicity. This highlights its applications in cancer research and treatment strategies (Huang et al., 2001).

7. Biotransformation of Perfluoroalkyl Acid Precursors

  • Research Application : Studies on the biotransformation of perfluoroalkyl acids, which include compounds structurally related to the given chemical, offer insights into their environmental fate and effects, crucial for environmental chemistry and pollution studies (Zhang et al., 2020).

properties

IUPAC Name

2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFWLYQBZJJWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)sulfamoyl)benzoic acid

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